molecular formula C9H10O2S2 B13313975 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13313975
M. Wt: 214.3 g/mol
InChI Key: HUBAEUBEKHXPPO-UHFFFAOYSA-N
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Description

4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H10O2S2 This compound is known for its unique structure, which includes a benzothiopyran ring system with a sulfanyl group and a dione functionality

Preparation Methods

The synthesis of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor containing a thiol group and a carbonyl group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of proteins and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dione functionality can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-thiol

InChI

InChI=1S/C9H10O2S2/c10-13(11)6-5-8(12)7-3-1-2-4-9(7)13/h1-4,8,12H,5-6H2

InChI Key

HUBAEUBEKHXPPO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1S

Origin of Product

United States

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